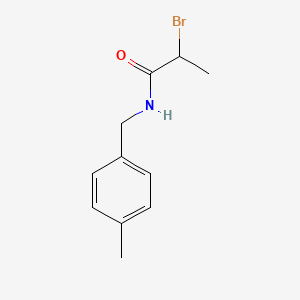

2-bromo-N-(4-methylbenzyl)propanamide

Description

Contextual Significance within the Amide and Halogenated Organic Compound Classes

The significance of 2-bromo-N-(4-methylbenzyl)propanamide is best understood by examining its constituent parts. The amide functional group is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins. In synthetic chemistry, amides are prized for their stability and are key components in a vast array of pharmaceuticals, polymers, and other advanced materials.

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) classifies it as an α-haloamide. This structural feature is of particular importance as it activates the molecule for a variety of nucleophilic substitution reactions. The bromine atom is a good leaving group, making the α-carbon an electrophilic site susceptible to attack by nucleophiles. This reactivity is a cornerstone of synthetic utility, allowing for the construction of more complex molecules. For instance, α-bromoamides are precursors for the synthesis of α-hydroxy, α-amino, and α-mercapto amides through substitution reactions. researchgate.net

Foundational Research Trajectories and Scope for Future Inquiry

While specific research on this compound is sparse, the known chemistry of related compounds provides a clear roadmap for potential research trajectories.

Synthetic Applications: The primary area for future inquiry lies in its use as a synthetic intermediate. The reactivity of the α-bromo position could be exploited in the following ways:

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, alcohols) could lead to a diverse library of N-(4-methylbenzyl)propanamide derivatives with potentially interesting biological activities.

Radical Reactions: α-Haloamides can participate in radical-mediated transformations, enabling the formation of carbon-carbon bonds under specific conditions.

Precursor to Heterocycles: The functional groups present in this compound could be utilized in intramolecular cyclization reactions to form various heterocyclic structures, which are prevalent in pharmacologically active compounds.

Medicinal Chemistry: Propanamide derivatives, in general, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Although no biological data is currently available for this compound, its structure warrants investigation. Future research could involve:

Screening for Biological Activity: The compound could be screened against various biological targets, such as enzymes or receptors, to identify any potential therapeutic applications. For example, other brominated benzamide (B126) derivatives have been studied for their antimicrobial and anti-inflammatory activities. nih.gov

Analogue Synthesis: Using the synthetic routes mentioned above, a series of analogues could be prepared to explore structure-activity relationships (SAR). By systematically modifying the substituents, researchers could optimize for a desired biological effect.

The synthesis of related brominated amides often involves the reaction of an appropriate amine with a brominated acyl halide. For example, the synthesis of 2-bromo-N-(4-methylphenyl)propanamide can be achieved by reacting 4-methylaniline with 2-bromopropanoyl chloride. smolecule.com A similar approach could likely be employed for the synthesis of this compound, using 4-methylbenzylamine (B130917) as the starting material.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(4-methylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSCNJPOWMWPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2 Bromo N 4 Methylbenzyl Propanamide

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine in 2-bromo-N-(4-methylbenzyl)propanamide is a chiral center and a secondary alkyl halide. This structure allows for nucleophilic substitution to occur through both SN1 and SN2 pathways, with the predominant mechanism being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Investigation of SN1 and SN2 Mechanistic Pathways

The competition between SN1 and SN2 mechanisms is a key aspect of the reactivity of this compound.

SN2 Pathway : This pathway involves a one-step mechanism where the nucleophile attacks the carbon center at the same time as the bromide leaving group departs. This concerted process leads to an inversion of stereochemistry at the chiral center. For this compound, the SN2 mechanism would be favored by strong, sterically unhindered nucleophiles in polar aprotic solvents. The presence of the adjacent amide and benzyl (B1604629) groups may introduce some steric hindrance, potentially slowing down the rate of SN2 reactions compared to simpler secondary alkyl halides.

SN1 Pathway : This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the bromide ion. This carbocation is then attacked by the nucleophile. The secondary benzylic-like carbocation that would be formed from this compound is stabilized by resonance with the adjacent benzene (B151609) ring, making the SN1 pathway plausible. This mechanism is favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. Reactions proceeding through an SN1 mechanism would likely result in a racemic mixture of products if the starting material is enantiomerically pure.

The electronic nature of the amide group can also influence the reaction. The electron-withdrawing character of the carbonyl group could destabilize an adjacent carbocation, thus disfavoring the SN1 pathway to some extent. Conversely, the nitrogen atom's lone pair might participate in the reaction, although this is less common for amides compared to amines.

| Reaction Condition | Favored Mechanism | Rationale | Expected Stereochemical Outcome |

|---|---|---|---|

| Strong Nucleophile (e.g., CN⁻, RS⁻), Polar Aprotic Solvent (e.g., DMSO, Acetone) | SN2 | Strong nucleophiles favor the bimolecular pathway. Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. | Inversion of configuration |

| Weak Nucleophile (e.g., H₂O, ROH), Polar Protic Solvent (e.g., Ethanol, Water) | SN1 | Weak nucleophiles are not strong enough to force a concerted displacement. Polar protic solvents stabilize the carbocation intermediate and the leaving group. | Racemization |

Scope and Limitations with Various Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)

The reactivity of this compound with different nucleophiles is expected to vary based on their nucleophilicity and basicity.

Amines : Primary and secondary amines are good nucleophiles and would likely react with this compound to form the corresponding amino-substituted products. The reaction would likely proceed via an SN2 mechanism, especially with less sterically hindered amines. Tertiary amines could also act as nucleophiles, leading to the formation of quaternary ammonium (B1175870) salts.

Thiols : Thiols and especially their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. They are expected to react readily with this compound, likely through an SN2 mechanism, to yield thioethers.

Oxygen Nucleophiles : Oxygen nucleophiles such as water, alcohols, and carboxylates can also participate in substitution reactions. With water and alcohols (solvolysis), the reaction is likely to have significant SN1 character, especially under neutral or acidic conditions. The use of the corresponding alkoxide or carboxylate salts would favor the SN2 pathway.

A significant limitation in these reactions is the potential for elimination (E2) as a competing pathway, especially with strong, sterically hindered bases. The hydrogen on the carbon adjacent to the bromine-bearing carbon can be abstracted, leading to the formation of an alkene.

Reactions Involving the Amide Functional Group

The amide functional group in this compound is generally stable but can undergo specific transformations under certain conditions.

Hydrolytic Stability and Degradation Pathways

Amides are generally resistant to hydrolysis, requiring either acidic or basic conditions and often elevated temperatures.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the amide can be hydrolyzed to 2-bromopropanoic acid and 4-methylbenzylamine (B130917). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis : Under strong basic conditions, the amide can be hydrolyzed to the salt of 2-bromopropanoic acid and 4-methylbenzylamine. This reaction is typically slower than acid-catalyzed hydrolysis and involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

The stability of the amide bond can be influenced by the substituents. In some cases, electron-donating groups on a remote aromatic ring can affect the rate of hydrolysis of an amide bond. acs.org

Reduction to Amine Derivatives

The amide functional group can be reduced to an amine using powerful reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of this compound with LiAlH₄ would be expected to yield N-(4-methylbenzyl)propan-2-amine. It is important to note that LiAlH₄ can also reduce the carbon-bromine bond, potentially leading to a mixture of products. The choice of reducing agent would be critical to achieve selective reduction of the amide.

Electrophilic and Radical Functionalization of Aromatic and Aliphatic Moieties

Electrophilic Aromatic Substitution

The 4-methylbenzyl group contains an aromatic ring that can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. The N-propanamide substituent is generally considered to be deactivating due to the electron-withdrawing nature of the carbonyl group, but it is also ortho-, para-directing because of the lone pair on the nitrogen atom. The interplay of these two groups will direct incoming electrophiles. Given the steric bulk of the rest of the molecule, substitution at the position ortho to the methyl group and meta to the CH₂NH- group would be sterically favored. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. To avoid polysubstitution and side reactions with the amide group, it is often necessary to protect the amino group as an amide, which is already the case in this molecule. ucalgary.ca

| Reaction | Reagents | Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho to the methyl group. | The methyl group is an activating ortho-, para-director. The N-alkyl amide is a deactivating ortho-, para-director. The combined directing effects and sterics will favor substitution at the 2- and 6-positions relative to the benzyl CH₂. |

| Bromination | Br₂, FeBr₃ | Substitution at positions ortho to the methyl group. | Similar directing effects as in nitration. |

Radical Functionalization

The C-Br bond in this compound can undergo homolytic cleavage to form a radical intermediate. This can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a radical mediator like tributyltin hydride. Such reactions can lead to the reduction of the C-Br bond, replacing the bromine with a hydrogen atom. Additionally, the benzylic protons on the CH₂ group are susceptible to radical abstraction, which could lead to further functionalization at that position. Oxidative debenzylation of N-benzyl amides can also occur via a radical mechanism, which would cleave the benzyl group. acs.org

Selective Functionalization of the 4-Methylbenzyl Substituent

The 4-methylbenzyl group offers a handle for selective functionalization, primarily at the benzylic methyl position, which is activated by the adjacent aromatic ring.

Benzylic Oxidation: The methyl group on the benzyl moiety can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. While direct experimental data for this compound is not available, analogous transformations on similar N-benzyl compounds are well-documented. For instance, metal-free aerobic oxidation using a guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can convert 4-methylbenzyl amine into 4-methylbenzamide (B193301) nih.govacs.org. Another approach involves the use of potassium persulfate (K2S2O8) which can induce benzylic oxidation of N-(arylsulfonyl)benzylamines to the corresponding imines beilstein-journals.org. It is plausible that similar conditions could selectively oxidize the methyl group of this compound to a formyl or carboxyl group without affecting the bromo-propanamide portion. Ruthenium tetroxide (RuO4) has also been shown to oxidize benzylic C-H bonds in N-benzyl derivatives researchgate.net.

Benzylic Halogenation: The benzylic protons of the methyl group are susceptible to radical halogenation. This provides a pathway to introduce further functionality. Although specific studies on this compound are lacking, the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is a standard method for the selective bromination of benzylic positions. This would convert the 4-methylbenzyl group into a 4-(bromomethyl)benzyl group, creating a new site for nucleophilic substitution or organometallic coupling reactions.

A summary of potential selective functionalization reactions of the 4-methylbenzyl substituent is presented in Table 1.

Table 1: Potential Selective Functionalization Reactions of the 4-Methylbenzyl Group

| Reaction Type | Reagents and Conditions (Analogous Systems) | Expected Product |

|---|---|---|

| Benzylic Oxidation to Aldehyde | Mild oxidizing agents (e.g., MnO2, PCC) | 2-bromo-N-(4-formylbenzyl)propanamide |

| Benzylic Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | 4-((2-bromopropanamido)methyl)benzoic acid |

Reactivity of the Propanamide Backbone

The propanamide backbone of this compound contains two primary reactive sites: the carbon-bromine bond and the amide group.

Nucleophilic Substitution at the α-Carbon: The bromine atom at the α-position to the carbonyl group makes the adjacent carbon electrophilic and susceptible to nucleophilic substitution. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the bromide ion nih.gov. For example, reaction with a primary or secondary amine would yield the corresponding α-amino amide researchgate.net. The use of silver(I) salts can promote such substitutions with amine nucleophiles nih.gov. Nucleophilic fluorine substitution has also been demonstrated on α-carbonyl benzyl bromides using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF), suggesting that the bromine in this compound could be replaced by fluorine nih.govresearchgate.net.

Reduction of the Amide Group: The amide functionality can be reduced to the corresponding amine, N-(4-methylbenzyl)propan-1-amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as amides are generally resistant to reduction by milder agents like sodium borohydride (B1222165) ucalgary.camasterorganicchemistry.com. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively converting the carbonyl group into a methylene (B1212753) group ucalgary.ca. Other metal hydrides and catalytic systems can also be employed for amide reduction researchgate.netuniurb.itresearchgate.net.

Intramolecular Cyclization: The presence of the bromo-amide functionality allows for the possibility of intramolecular cyclization reactions. For instance, treatment with a base could potentially lead to the formation of an aziridinone (B14675917) intermediate, which could then undergo further reactions. While direct examples for this specific molecule are not available, intramolecular cyclizations of related haloamides are known to produce various nitrogen-containing heterocycles such as pyrrolidones and benz[f]isoindolines, depending on the substrate and reaction conditions nih.govrsc.orgmiami.eduresearchgate.netnih.gov.

Table 2 summarizes the key reactive pathways of the propanamide backbone.

Table 2: Reactivity of the Propanamide Backbone

| Reaction Type | Reagents and Conditions (General) | Product Type |

|---|---|---|

| Nucleophilic Substitution | Various nucleophiles (e.g., R2NH, ROH, RSH) | α-substituted propanamide |

| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., HCl), heat | 2-bromopropanoic acid + 4-methylbenzylamine hydrochloride |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat | Sodium 2-bromopropanoate (B1255678) + 4-methylbenzylamine |

| Amide Reduction | LiAlH4 in ether, followed by aqueous workup | 2-bromo-N-(4-methylbenzyl)propan-1-amine |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a key handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. The reactivity in these transformations is primarily associated with the alkyl bromide moiety.

Suzuki, Sonogashira, and Heck Coupling Strategies Utilizing the Bromide

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide, catalyzed by a palladium complex youtube.comyoutube.com. While traditionally used for aryl and vinyl halides, recent advancements have enabled the coupling of alkyl halides acs.orgnih.govrsc.orgresearchgate.net. The reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and a base would be expected to yield the corresponding α-aryl-N-(4-methylbenzyl)propanamide. The success of such couplings with alkyl bromides often relies on the use of specific ligands that promote the oxidative addition of the alkyl halide and prevent competing β-hydride elimination nih.gov. Copper-catalyzed systems have also been developed for the cross-coupling of alkyl halides with arylboron reagents acs.orgrsc.org.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide organic-chemistry.org. Its application to unactivated alkyl halides is more challenging but has been reported. A successful Sonogashira coupling of this compound with a terminal alkyne would lead to the formation of a β,γ-alkynyl propanamide. Interestingly, a palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes has been reported to yield β,γ-alkenyl carboxamides instead of the expected Sonogashira products, indicating that the reaction pathway can be sensitive to the specific conditions and substrates used rsc.org. Copper-catalyzed, palladium-free Sonogashira-type couplings of α-bromoamides with alkynes have also been developed researchgate.net.

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene organic-chemistry.orglibretexts.orgwikipedia.org. The direct intermolecular Heck reaction with unactivated alkyl halides is generally difficult due to slow oxidative addition and rapid β-hydride elimination. However, intramolecular versions and reactions involving specific catalytic systems can be successful. A palladium-catalyzed oxidative difunctionalization of alkenes with α-carbonyl alkyl bromides, initiated by a Heck-type insertion, has been described, leading to the formation of indolin-2-ones nih.gov. This suggests that under specific conditions, this compound could potentially participate in Heck-type reactions.

Table 3 provides an overview of these cross-coupling strategies as they might be applied to this compound.

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (General) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | α-Aryl-N-(4-methylbenzyl)propanamide |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et3N) | α-Alkynyl-N-(4-methylbenzyl)propanamide |

Development of Novel Catalytic Systems for Derivatization

The development of new catalytic systems is crucial for expanding the scope and efficiency of cross-coupling reactions, particularly with challenging substrates like alkyl halides. For the derivatization of this compound, several modern catalytic approaches could be envisioned.

Ligand Development for Palladium Catalysis: The choice of ligand is critical in palladium-catalyzed couplings of alkyl halides rsc.org. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have been shown to be effective in promoting the oxidative addition of alkyl bromides and suppressing side reactions. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.

Alternative Metal Catalysts: While palladium is the most common catalyst, other transition metals have shown promise in cross-coupling reactions of alkyl halides. Nickel-based catalysts are often more effective for coupling unactivated alkyl halides due to their different reactivity profiles, often involving radical pathways princeton.edu. Copper-catalyzed systems, which are generally less expensive than palladium, have also been developed for Suzuki-Miyaura and Sonogashira-type couplings of alkyl halides acs.orgrsc.org. Iron and cobalt catalysts are also emerging as more sustainable alternatives.

Photoredox Catalysis: Dual catalytic systems that combine a transition metal catalyst with a photoredox catalyst have recently gained prominence for the coupling of alkyl halides under mild conditions. In this approach, the photoredox catalyst facilitates the formation of an alkyl radical from the alkyl halide, which then enters the catalytic cycle of the transition metal. This strategy has been successfully applied to Csp3-Csp3 couplings of aliphatic bromides princeton.edu.

Thermal and Photochemical Reactivity Studies

Thermal Reactivity: α-Halo amides are generally stable at moderate temperatures but can undergo decomposition at elevated temperatures. Potential thermal decomposition pathways could include the elimination of hydrogen bromide to form an α,β-unsaturated amide, or homolytic cleavage of the carbon-bromine bond to generate radical intermediates. The presence of the amide group may influence the thermal stability compared to simple alkyl halides. Studies on the thermal stability of structurally complex amides, such as alpha-crystallins, have been conducted using techniques like hydrogen/deuterium exchange, which can provide insights into structural changes upon heating, although these are not decomposition studies youtube.com.

Photochemical Reactivity: The photochemical behavior of this compound is expected to be influenced by the presence of the aromatic ring and the carbon-bromine bond. The C-Br bond is susceptible to photolytic cleavage, which would generate an α-amido radical and a bromine radical. These reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or addition to unsaturated systems. The N-benzyl group itself can also be a site of photochemical activity. For instance, photolysis of certain aromatic compounds can lead to the formation of reactive intermediates like nitrenes, although this is more typical for compounds containing nitro or azido (B1232118) groups acs.org.

Due to the lack of direct experimental data, a detailed mechanistic elucidation of the thermal and photochemical reactivity of this compound remains an area for future investigation.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Crystallographic Investigations via X-Ray Diffraction

X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive insights into the molecule's solid-state architecture.

Determination of Solid-State Molecular Conformation

A single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles of 2-bromo-N-(4-methylbenzyl)propanamide. This would establish the preferred conformation of the molecule in the crystalline state. For instance, studies on similar molecules, like 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, have shown a slight twist between the amide group and the benzene (B151609) ring, with a C-N-C-C torsion angle of 12.7(4)°. nih.govnih.gov Similarly, in 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, a twist is also observed with a C(=O)—N—C—C torsion angle of -27.1 (3)°. nih.gov Such data for this compound would be crucial in understanding its steric and electronic properties.

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The analysis of the crystal structure would also identify any intramolecular hydrogen bonds. For example, an N-H···Br intramolecular hydrogen bond has been observed in related structures. researchgate.net Other non-covalent interactions, such as C-H···O or C-H···π interactions, which play a significant role in stabilizing the molecular conformation, would also be identified and characterized.

Elucidation of Crystal Packing Arrangements and Supramolecular Architectures

Understanding how individual molecules of this compound pack together in a crystal lattice is fundamental to comprehending its macroscopic properties. X-ray diffraction data would elucidate the intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds, that govern the crystal packing. nih.gov These interactions can lead to the formation of specific supramolecular architectures, like chains or sheets. researchgate.net For example, in the crystal structure of 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, weak C-H···O and N-H···O intermolecular interactions link molecules into dimers. nih.gov

A hypothetical data table for the crystallographic analysis of this compound is presented below, based on typical parameters found in related structures.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| V (ų) | 1254.3 |

| Z | 4 |

Spectroscopic Probing of Solution-Phase Conformation

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques are essential for understanding its dynamic behavior in solution.

NMR Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. 1H and 13C NMR spectra would confirm the connectivity of the atoms in this compound. nih.gov More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about the through-space proximity of protons, helping to deduce the preferred solution-phase conformation. The presence of rotational isomers (rotamers) around the amide bond could also be investigated, as this is a common feature in N-substituted amides. scielo.br

A table of expected 1H NMR chemical shifts for this compound is provided below.

| Proton | Expected Chemical Shift (ppm) |

| CH3 (methylbenzyl) | ~2.3 |

| CH (propanamide) | ~4.5 |

| CH3 (propanamide) | ~1.8 (doublet) |

| CH2 (benzyl) | ~4.4 (doublet) |

| Aromatic CH | 7.1-7.3 |

| NH (amide) | ~8.2 |

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. researchgate.net The position, shape, and intensity of the vibrational bands can offer insights into the molecular structure and bonding. For this compound, key vibrational modes would include the N-H stretch, the C=O (amide I) stretch, and the C-N stretch. The frequencies of these bands can be sensitive to conformation and hydrogen bonding. bohrium.com For instance, the amide I band is particularly useful for studying the secondary structure of amides.

Below is a table of characteristic infrared absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C=O | Amide I Stretch | 1630-1680 |

| C-N | Stretch | 1210-1320 |

| C-Br | Stretch | 500-600 |

Influence of Substituent Variation on Molecular Geometry and Conformational Preferences

The introduction of a methyl group at the para-position of the benzyl (B1604629) ring in this compound, as well as other substitutions, can induce notable changes in the molecule's bond lengths, bond angles, and torsional angles. These modifications, in turn, dictate the compound's preferred three-dimensional arrangement and its interactions with neighboring molecules in the solid state.

Detailed research findings from crystallographic studies of analogous compounds provide a framework for understanding these substituent-driven alterations. By comparing the structural parameters of N-aryl and N-benzyl amides with various substituents, a clearer picture of their conformational landscapes emerges.

The amide functional group itself is a critical determinant of molecular conformation. In crystalline benzamide (B126), molecules are stabilized by extensive intermolecular hydrogen bonds, forming a complex network. researchgate.netnih.gov This inherent tendency for strong hydrogen bonding is a key factor in the crystal packing of N-substituted benzamides.

Computational studies and X-ray diffraction data on a range of N-benzylamides and related structures have shown that the orientation of the benzyl group relative to the amide plane is a key conformational feature. For instance, in N-benzyl-2-hydroxybenzamide, the benzyl and 2-hydroxybenzamide moieties are inclined to one another by 68.81 (7)°. researchgate.net

The electronic nature of the substituent on the benzyl ring plays a crucial role in modulating the molecular geometry. Electron-donating groups, such as the methyl group in the titular compound, and electron-withdrawing groups can alter the electron density distribution within the molecule, thereby influencing bond lengths and angles. Studies on substituted benzamide-isoquinoline derivatives have shown that an electron-donating methoxy (B1213986) group can significantly impact receptor affinity, highlighting the electronic influence of para-substituents. nih.gov

To illustrate the impact of substituent variation, the following tables present crystallographic data for related N-aryl and N-benzyl amides. While specific data for this compound is not available in the public domain, these examples provide valuable insights into the expected structural trends.

Table 1: Selected Bond Lengths in N-Aryl and N-Benzyl Amide Derivatives

| Compound Name | C=O Bond Length (Å) | C-N (Amide) Bond Length (Å) | N-C (Aryl/Benzyl) Bond Length (Å) |

| N-(4-methylphenyl)acetamide soton.ac.uk | 1.234 | 1.356 | 1.425 |

| Dichloridobis(4-methylbenzamide-κO)zinc(II) nih.gov | 1.232 | 1.321 | - |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide nih.gov | 1.229 | 1.353 | 1.417 |

Interactive Data Table 1: Selected Bond Lengths

Table 2: Selected Bond Angles in N-Aryl and N-Benzyl Amide Derivatives

| Compound Name | O=C-N Angle (°) | C-N-C Angle (°) |

| N-(4-methylphenyl)acetamide soton.ac.uk | 123.0 | 128.1 |

| Dichloridobis(4-methylbenzamide-κO)zinc(II) nih.gov | 123.5 | - |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide nih.gov | 123.2 | 127.9 |

Interactive Data Table 2: Selected Bond Angles

Table 3: Selected Torsion Angles in N-Aryl and N-Benzyl Amide Derivatives

| Compound Name | Dihedral Angle between Amide Plane and Aromatic Ring (°) |

| N-(4-methylphenyl)acetamide soton.ac.uk | 24.5 |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide nih.gov | 7.2 |

Interactive Data Table 3: Selected Torsion Angles

Furthermore, intermolecular interactions, particularly hydrogen bonding, are paramount in dictating the crystal packing of these molecules. In the crystal structure of N-(4-methylphenyl)acetamide, N—H⋯O hydrogen bonds link the molecules into chains. nih.gov The nature and geometry of these hydrogen bonds are influenced by the steric and electronic properties of the substituents present.

Computational and Theoretical Chemistry Studies of 2 Bromo N 4 Methylbenzyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-bromo-N-(4-methylbenzyl)propanamide, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. bris.ac.ukconicet.gov.ar This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis.

Ab Initio Methods for High-Accuracy Calculations

For higher accuracy, particularly in calculating energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. bris.ac.uk While computationally more demanding than DFT, these methods are based on first principles without empirical parameterization, often yielding more reliable results for reaction barriers and interaction energies. bris.ac.uk Applying these methods to this compound would refine the understanding of its electronic properties and provide benchmark data for less computationally expensive methods.

Calculation of Energetic Profiles for Synthetic Pathways and Transformations

Computational chemistry is instrumental in mapping out the reaction mechanisms. rsc.org For this compound, a key transformation of interest would be nucleophilic substitution at the carbon atom bearing the bromine. Quantum chemical calculations can model the entire reaction coordinate for such a process. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy barrier of the reaction. By comparing the energies of reactants, transition states, and products, a complete energetic profile can be constructed, revealing the feasibility and kinetics of the proposed synthetic route.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.com These orbitals are the primary players in chemical reactions.

HOMO-LUMO Energy Gap Determination and Chemical Stability

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. schrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more reactive. For this compound, the calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and its susceptibility to electronic excitation.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | [Calculated Value] | Represents the ability to donate an electron. |

| LUMO | [Calculated Value] | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | [Calculated Difference] | Indicates chemical reactivity and kinetic stability. |

Prediction of Reactive Sites (e.g., Electrophilicity and Nucleophilicity Indices)

The spatial distribution of the HOMO and LUMO across the molecule reveals the most probable sites for chemical reactions. The region of the molecule where the HOMO is localized is electron-rich and therefore nucleophilic, likely to react with electrophiles. youtube.com For this compound, this is expected to involve the lone pairs on the oxygen and bromine atoms.

| Reactivity Index | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | [Calculated Value] | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | [Calculated Value] | Energy released when an electron is acquired. |

| Chemical Hardness (η) | (I - A) / 2 | [Calculated Value] | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | (I + A)2 / (8η) | [Calculated Value] | Propensity of the species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue signifies regions of low electron density (positive potential), attractive to nucleophiles. Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would be expected to reveal:

Negative Potential Regions: The most negative potential (electron-rich) would be concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O). A secondary region of negative potential would be associated with the lone pair of the nitrogen atom in the amide linkage. These sites represent the most probable centers for electrophilic attack.

Positive Potential Regions: The most positive potential (electron-poor) would be located on the hydrogen atom attached to the amide nitrogen (N-H). This acidity makes it a primary site for hydrogen bonding. The hydrogen atoms of the methylbenzyl group would also exhibit a degree of positive potential.

Intermediate Regions: The carbon skeleton and the aromatic ring would generally show intermediate potential, though the electronegative bromine atom would influence the local electronic environment.

This detailed charge landscape provides crucial insights into the molecule's intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. researchgate.netnumberanalytics.com This analysis quantifies stabilizing interactions, such as hyperconjugation, and provides a detailed picture of bonding and charge transfer. q-chem.com The strength of these interactions is typically evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2).

In this compound, key NBO interactions would include:

Amide Resonance: A significant interaction is expected between the lone pair of the nitrogen atom (LP(N)) and the antibonding π* orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction is characteristic of amide resonance, contributing to the planarity and stability of the amide bond.

Hyperconjugative Interactions: Electron donation from bonding orbitals to adjacent antibonding orbitals contributes to molecular stability. For instance, interactions between the σ orbitals of C-H or C-C bonds and the antibonding σ* orbitals of the C-Br or C=O bonds would be analyzed.

Intramolecular Hydrogen Bonding: NBO analysis can also reveal weaker interactions, such as potential hydrogen bonds between the amide hydrogen and the bromine atom, by identifying orbital overlaps.

The results of an NBO analysis are typically summarized in a table detailing the most significant charge transfer interactions.

Table 1: Illustrative NBO Analysis of Major Interactions in this compound This table is a hypothetical representation of expected interactions and stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C=O) | ~40-60 | n → π* (Amide Resonance) |

| σ (C-H) | σ* (C-Br) | ~1-3 | σ → σ* (Hyperconjugation) |

| σ (C-C) | π* (C=O) | ~2-5 | σ → π* (Hyperconjugation) |

| π (Aromatic Ring) | π* (Aromatic Ring) | ~15-25 | π → π* (Ring Delocalization) |

Theoretical Vibrational Spectroscopy and Spectral Assignment

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods like B3LYP, is a powerful technique for predicting and interpreting Infrared (IR) and Raman spectra. semanticscholar.orgresearchgate.net

Computational models are used to calculate the harmonic vibrational frequencies corresponding to the normal modes of the molecule. Each mode represents a specific type of atomic motion, such as stretching, bending, or twisting of bonds. bohrium.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. The output also includes the predicted IR and Raman intensities for each vibrational mode, aiding in the simulation of the entire spectrum.

The primary value of theoretical spectroscopy lies in its synergy with experimental results. By comparing the scaled theoretical frequencies with experimentally recorded IR and Raman spectra, a detailed and reliable assignment of the observed vibrational bands can be achieved. jchps.com This comparison helps to confirm the molecular structure and provides a deeper understanding of the vibrational characteristics of the molecule's functional groups.

Table 2: Hypothetical Comparison of Theoretical and Experimental Vibrational Frequencies for this compound This table provides an example of how theoretical and experimental data would be correlated. Frequencies are in cm⁻¹.

| Theoretical Frequency (Scaled) | Experimental Frequency | Assignment (Vibrational Mode) |

| ~3300 | ~3305 | N-H stretching |

| ~3060 | ~3065 | Aromatic C-H stretching |

| ~2950 | ~2955 | Asymmetric CH₃ stretching |

| ~2870 | ~2875 | Symmetric CH₃ stretching |

| ~1650 | ~1655 | C=O stretching (Amide I) |

| ~1540 | ~1545 | N-H bending (Amide II) |

| ~1495 | ~1500 | Aromatic C=C stretching |

| ~1240 | ~1245 | C-N stretching (Amide III) |

| ~750 | ~755 | C-H out-of-plane bending |

| ~620 | ~625 | C-Br stretching |

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves optimizing the geometries of all relevant species, including reactants, intermediates, products, and, crucially, transition states.

For this compound, a relevant reaction to study would be its nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. Computational studies would involve:

Locating the Transition State (TS): A transition state structure is a first-order saddle point on the potential energy surface. Algorithms are used to find this structure, which represents the highest energy point along the reaction coordinate.

Frequency Analysis: A frequency calculation is performed on the optimized TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the new C-Nucleophile bond).

Calculating Activation Energy: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

These calculations provide a molecular-level understanding of reaction pathways and stereochemical outcomes that can be difficult to observe experimentally. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The molecule has several rotatable bonds, including the C-N amide bond and the bonds within the benzyl (B1604629) side chain. MD simulations can explore the conformational landscape, identify the most stable conformers, and determine the energy barriers for rotation between them.

Solvent Effects: By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, MD can model how the solvent influences the solute's conformation and dynamics. It allows for the analysis of the solvent shell structure around the molecule and the dynamics of intermolecular hydrogen bonds between the amide group and solvent molecules.

Time-Averaged Properties: MD allows for the calculation of properties that are averaged over time, providing a more realistic picture than static, gas-phase calculations.

These simulations bridge the gap between the static picture of a single optimized structure and the dynamic reality of a molecule in solution.

Role As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Facilitation of Complex Molecular Architecture Construction

The inherent reactivity of the α-bromo group is central to its potential in constructing intricate molecular frameworks. This reactivity allows for the introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds.

Scaffold Derivatization and Functional Group Diversification Strategies

As a synthetic intermediate, 2-bromo-N-(4-methylbenzyl)propanamide could be employed in the derivatization of existing molecular scaffolds. The bromine atom can be displaced by a wide range of nucleophiles, enabling the introduction of various functional groups. This functional group diversification is a key strategy in medicinal chemistry for the development of new therapeutic agents.

Potential Nucleophilic Substitution Reactions:

| Nucleophile | Resulting Functional Group |

| Amines (R-NH₂) | α-Amino amides |

| Alcohols (R-OH) | α-Alkoxy amides |

| Thiols (R-SH) | α-Thio amides |

| Azides (N₃⁻) | α-Azido amides |

| Cyanides (CN⁻) | α-Cyano amides |

Synthesis of Heterocyclic Compounds and Diverse Amide Derivatives

α-Haloamides are known precursors for the synthesis of various heterocyclic compounds. Through intramolecular cyclization reactions, often following a nucleophilic substitution, it is conceivable that this compound could be used to generate heterocycles such as lactams, oxazolidinones, or other nitrogen- and oxygen-containing ring systems. Furthermore, modification of the amide nitrogen or the aromatic ring of the 4-methylbenzyl group could lead to a diverse library of amide derivatives.

Applications in Polymerization Processes: Functional Initiators and Monomers

While no specific studies have been found detailing the use of this compound in polymerization, compounds with similar α-bromo ester or amide functionalities are well-known initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical species capable of initiating polymerization.

Should this compound be used as an initiator, the resulting polymer chains would possess a 4-methylbenzylpropanamide terminal group, thereby introducing specific functionality at the chain end. Its potential as a monomer is less likely without a polymerizable group, such as a vinyl or acrylic moiety.

Development of Specialized Reagents and Intermediates for Organic Transformations

The reactivity of this compound could allow for its conversion into more specialized reagents. For example, conversion to an organometallic reagent, such as a Grignard or organozinc reagent, would transform the α-carbon from an electrophilic to a nucleophilic center, opening up a different set of synthetic possibilities. Additionally, it could serve as a precursor for the generation of ylides or other reactive intermediates for use in various organic transformations.

Analytical Methodologies for Characterization and Purity Assessment in Academic Research

Spectroscopic Validation Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating the target compound from any impurities or byproducts of a reaction and for assessing its purity.

High-Performance Liquid Chromatography (HPLC):HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method would likely be employed for 2-bromo-N-(4-methylbenzyl)propanamide, using a nonpolar stationary phase and a polar mobile phase. This technique would be crucial for determining the purity of the synthesized compound and for monitoring the progress of its synthesis.

Without access to published research detailing the application of these techniques to this compound, any further discussion would be speculative. The scientific community awaits dedicated studies on this compound to fully elucidate its chemical and physical properties.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

In a typical research setting, the analysis would be performed on a capillary GC system equipped with a mass selective detector. The choice of the capillary column is crucial for achieving optimal separation. A common choice for a wide range of organic molecules is a non-polar or mid-polar column, such as one coated with a phenyl-polysiloxane stationary phase.

The temperature program is another critical parameter that is optimized to ensure good resolution of the target compound from any impurities or starting materials. A representative temperature program might involve an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute the compound.

Interactive Data Table: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 7890A or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Hypothetical Retention Time | ~12.5 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness in monitoring the progress of a reaction. researchgate.net For the synthesis of this compound, which typically involves the acylation of 4-methylbenzylamine (B130917) with 2-bromopropanoyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product.

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). The polarity of the solvent system is adjusted to achieve good separation of the spots corresponding to the starting materials and the product. A common solvent system for amides of this type is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. wvu.edu

The position of a compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a typical amide synthesis, the product amide is expected to be less polar than the starting amine and more polar than the acyl halide.

Visualization of the spots on the TLC plate is usually achieved under UV light (254 nm) if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine.

Interactive Data Table: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Hypothetical Rf Value | Visualization |

| 4-Methylbenzylamine (Starting Material) | 0.2 | UV (254 nm), Potassium Permanganate Stain |

| 2-Bromopropanoyl chloride (Starting Material) | 0.8 | Potassium Permanganate Stain (Reacts) |

| This compound (Product) | 0.5 | UV (254 nm), Potassium Permanganate Stain |

| Solvent System: | Ethyl Acetate/Hexane (30:70 v/v) | |

| Stationary Phase: | Silica Gel 60 F254 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for the characterization of new chemical entities, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is crucial for confirming the empirical formula of the synthesized compound. For this compound, the molecular formula is C11H14BrNO.

The analysis is performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified by a detector.

The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the compound. nih.gov

Interactive Data Table: Elemental Analysis Data for this compound (C11H14BrNO)

| Element | Theoretical (%) | Experimental (%) (Hypothetical) | Difference (%) |

| Carbon (C) | 51.58 | 51.45 | -0.13 |

| Hydrogen (H) | 5.51 | 5.58 | +0.07 |

| Nitrogen (N) | 5.47 | 5.41 | -0.06 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N-(4-methylbenzyl)propanamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of the parent amide (e.g., N-(4-methylbenzyl)propanamide) using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform. Key parameters include temperature control (0–25°C) and stoichiometric ratios (1.1–1.5 eq. brominating agent). For example, analogous brominations of N-(4-chlorophenyl)butanamide using NBS achieved >70% yield under optimized conditions .

- Validation : Monitor reaction progress via TLC or NMR. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology : Use a combination of:

- 1H/13C NMR : Identify methylbenzyl protons (δ 2.3–2.5 ppm for CH3, δ 4.3–4.5 ppm for CH2-N) and brominated α-carbon shifts (δ 4.0–4.2 ppm for CH-Br).

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and Br-C vibration (~550 cm⁻¹).

- Mass Spectrometry : Expect molecular ion [M+H]+ at m/z 272.138 (C11H14BrNO2) .

Advanced Research Questions

Q. How does the crystal structure of brominated propanamides influence their reactivity in nucleophilic substitution reactions?

- Methodology : Analyze single-crystal X-ray diffraction data (e.g., analogous compound 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide: monoclinic system, space group C2/c, β = 91.8°). Key parameters include bond lengths (C-Br: ~1.93 Å) and torsion angles, which affect steric hindrance and electrophilicity at the α-carbon .

- Application : Correlate structural data with reaction rates in SN2 reactions (e.g., substitution with NaN3).

Q. How can discrepancies in reported bromination efficiencies of propanamide derivatives be resolved?

- Methodology : Conduct a factorial design experiment varying factors like solvent polarity (CH2Cl2 vs. THF), temperature, and brominating agent (Br2 vs. NBS). For example, NBS in CH2Cl2 at 0°C may minimize side reactions (e.g., over-bromination) compared to Br2 in refluxing chloroform .

- Data Analysis : Use ANOVA to identify statistically significant variables. Validate with kinetic studies (e.g., in-situ IR monitoring).

Q. What strategies are effective for regioselective functionalization of this compound in complex syntheses?

- Methodology : Leverage the bromine atom for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution (e.g., azide, thiocyanate). For steric control, employ bulky ligands (e.g., XPhos in Pd-catalyzed couplings) .

- Case Study : A similar compound, 2-bromo-N-(4-chlorophenyl)butanamide, was converted to a thioamide derivative using KSCN in DMF at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.